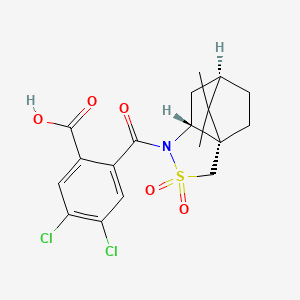

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam

CAS No.:

Cat. No.: VC13557803

Molecular Formula: C18H19Cl2NO5S

Molecular Weight: 432.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19Cl2NO5S |

|---|---|

| Molecular Weight | 432.3 g/mol |

| IUPAC Name | 4,5-dichloro-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid |

| Standard InChI | InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24)/t9-,14-,18-/m1/s1 |

| Standard InChI Key | RFABDSDXSYNRJG-QKYSMQOASA-N |

| Isomeric SMILES | CC1([C@@H]2CC[C@]13CS(=O)(=O)N([C@@H]3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C |

| SMILES | CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C |

| Canonical SMILES | CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure integrates three key components:

-

Camphorsultam Core: A bicyclic terpene derivative providing rigidity and chiral induction .

-

2-Carboxy-4,5-dichlorobenzoyl Group: An aromatic system with electron-withdrawing substituents enhancing electrophilic reactivity.

-

Sulfonamide Linkage: Bridges the camphor and benzoyl moieties while enabling hydrogen-bonding interactions .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₉Cl₂NO₅S | |

| Molecular Weight | 432.31 g/mol | |

| CAS Registry Number | 193202-37-8 | |

| Specific Rotation ([α]²⁰/D) | -95° (c=1, MeOH) |

The stereochemistry at the camphor C10 position dictates its (-)-enantiomeric form, critical for asymmetric induction .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization of (+)-10-camphorsultam:

-

Acylation: Treatment with 2-carboxy-4,5-dichlorobenzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .

-

Crystallization: Purification via recrystallization from methanol/water yields >98% enantiomeric purity .

Table 2: Synthetic Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Dichloromethane | 85-90% |

| Temperature | 0°C → room temperature | — |

| Catalyst | Triethylamine (1.2 equiv) | — |

Industrial Production

Large-scale manufacturing employs continuous flow reactors to optimize:

-

Reaction Kinetics: Precise control over exothermic acylation.

-

Purification: Simulated moving bed chromatography for enantiomer separation .

Physicochemical Properties

Thermal and Solubility Profiles

Spectroscopic Characteristics

-

IR (KBr): 1745 cm⁻¹ (C=O, sultam), 1680 cm⁻¹ (carboxylic acid).

-

¹³C NMR (DMSO-d₆): 176.8 ppm (COOH), 165.4 ppm (sultam carbonyl) .

Applications in Asymmetric Synthesis

Chiral Auxiliary in C–C Bond Formation

The compound’s rigid structure directs face-selective reactions:

-

Aldol Reactions: Induces >90% ee in β-hydroxy ketone synthesis .

-

Diels-Alder Cycloadditions: Endo selectivity up to 95:5 in bicyclic systems .

Table 3: Catalytic Performance

Pharmaceutical Intermediates

-

Antiviral Agents: Key intermediate in the synthesis of helicase inhibitors.

-

Kinase Inhibitors: Stereocontrol in pyrazole-based therapeutics .

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

| Compound | Substituents | Key Difference |

|---|---|---|

| N-(2-Carboxybenzoyl)-... | No Cl substituents | Reduced electrophilicity |

| Camphorsultam-O-methyl | Methoxy at C2 | Altered solubility profile |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume